ATAD2 Bromodomain Binding Affinity: Target Compound vs. BRD4 Selectivity Profile
In bromosphere competition binding assays, 2,3-dibromo-4-fluorobenzamide demonstrated measurable but modest binding to the ATAD2 bromodomain with an IC₅₀ of 3.98 μM, and comparable binding to the BRD4(1) bromodomain with an IC₅₀ of 5.01 μM [1]. This near-equipotent profile (ratio = 1.26) distinguishes the compound from optimized ATAD2-selective probes that achieve >10-fold selectivity, positioning it as a useful non-selective starting scaffold for fragment-based drug discovery targeting bromodomain-containing proteins.
| Evidence Dimension | In vitro binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | ATAD2 IC₅₀ = 3.98 μM; BRD4 BD1 IC₅₀ = 5.01 μM |
| Comparator Or Baseline | I-BET762 (reference inhibitor): BRD4 IC₅₀ ~0.03-0.10 μM; ATAD2 IC₅₀ not reported |
| Quantified Difference | Compound is ~50-100× weaker than optimized BRD4 inhibitors; ATAD2/BRD4 selectivity ratio = 1.26 (non-selective) |
| Conditions | HuT-78 chromatin lysate; bromosphere competition binding assay; 2 hr incubation |
Why This Matters
This data confirms the compound engages bromodomain targets at micromolar concentrations, providing a validated starting point for medicinal chemistry optimization rather than a tool compound for immediate biological probing.
- [1] BindingDB. Entry BDBM50098249 (CHEMBL3590388). Affinity Data for ATAD2 and BRD4. View Source
